Cas no 1368822-48-3 (3-amino-2-(3,4-dichlorophenyl)propan-1-ol)

3-Amino-2-(3,4-dichlorophenyl)propan-1-ol is a chiral amino alcohol derivative featuring a dichlorophenyl substituent, which imparts unique steric and electronic properties. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its structural motif, combining an amino group and a hydroxyl group on adjacent carbon atoms, makes it valuable for asymmetric synthesis and catalyst design. The presence of the 3,4-dichlorophenyl group enhances its potential as a building block for bioactive molecules, including CNS-targeting compounds. The compound's well-defined stereochemistry and functional group compatibility further contribute to its utility in medicinal chemistry and material science applications.
3-amino-2-(3,4-dichlorophenyl)propan-1-ol structure
1368822-48-3 structure
Product Name:3-amino-2-(3,4-dichlorophenyl)propan-1-ol
CAS No:1368822-48-3
MF:C9H11Cl2NO
MW:220.095740556717
MDL:MFCD21886391
CID:2118265
PubChem ID:79685246
Update Time:2025-05-20

3-amino-2-(3,4-dichlorophenyl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-amino-2-(3,4-dichlorophenyl)propan-1-ol
    • CID 79685246
    • Benzeneethanol, β-(aminomethyl)-3,4-dichloro-
    • MDL: MFCD21886391
    • Inchi: 1S/C9H11Cl2NO/c10-8-2-1-6(3-9(8)11)7(4-12)5-13/h1-3,7,13H,4-5,12H2
    • InChI Key: NRNKEWMXHWUYFB-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C(CO)CN)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 157
  • Topological Polar Surface Area: 46.2

Experimental Properties

  • Density: 1.337±0.06 g/cm3(Predicted)
  • Boiling Point: 357.8±37.0 °C(Predicted)
  • pka: 14.40±0.10(Predicted)

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3-amino-2-(3,4-dichlorophenyl)propan-1-ol Related Literature

Additional information on 3-amino-2-(3,4-dichlorophenyl)propan-1-ol

3-Amino-2-(3,4-Dichlorophenyl)Propan-1-ol: A Comprehensive Overview

3-Amino-2-(3,4-dichlorophenyl)propan-1-ol, also known by its CAS number 1368822-48-3, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for functionalization in advanced materials. Recent studies have highlighted its role in the development of novel polymers, pharmaceutical intermediates, and sensors.

The molecular structure of 3-amino-2-(3,4-dichlorophenyl)propan-1-ol consists of a central propane backbone with an amino group (-NH₂) at position 3 and a hydroxyl group (-OH) at position 1. The aromatic ring at position 2 is substituted with two chlorine atoms at the 3 and 4 positions, which introduces electron-withdrawing effects and enhances the compound's reactivity. This substitution pattern also imparts stability to the molecule, making it suitable for various chemical transformations.

Recent research has focused on the synthesis of polymeric materials incorporating 3-amino-2-(3,4-dichlorophenyl)propan-1-ol. For instance, scientists have explored its use as a building block for polyurethanes and polyamides, where its amino and hydroxyl groups facilitate cross-linking reactions. These materials exhibit improved mechanical properties and thermal stability, making them ideal for high-performance applications in aerospace and automotive industries.

In the pharmaceutical sector, 3-amino-2-(3,4-dichlorophenyl)propan-1-ol has been investigated as an intermediate in drug design. Its ability to form hydrogen bonds and its aromaticity make it a promising candidate for developing bioactive molecules. Researchers have reported its role in the synthesis of anti-inflammatory agents and antioxidants, where its structural features contribute to enhanced bioavailability and efficacy.

The compound's electronic properties have also been leveraged in the development of sensors. By incorporating 3-amino-2-(3,4-dichlorophenyl)propan-1-ol into conductive polymers, scientists have created devices capable of detecting environmental pollutants such as heavy metals and volatile organic compounds (VOCs). These sensors exhibit high sensitivity and selectivity, making them valuable tools for environmental monitoring.

The synthesis of CAS No. 1368822-48-3 typically involves multi-step reactions starting from chlorobenzene derivatives. Recent advancements in catalytic methods have enabled more efficient production processes with higher yields. For example, the use of transition metal catalysts has facilitated coupling reactions that are critical for constructing the aromatic backbone of the molecule.

In terms of applications beyond traditional chemistry, researchers have explored the use of 3-amino-2-(3,4-dichlorophenyl)propan-1-ol in nanotechnology. Its ability to form self-assembled monolayers (SAMs) on surfaces has been exploited for creating nanostructured materials with tailored properties. These materials find applications in catalysis, drug delivery systems, and energy storage devices.

The compound's compatibility with various functional groups makes it a valuable precursor for synthesizing more complex molecules. For instance, its amino group can be used to introduce alkyne or azide functionalities through click chemistry reactions. Similarly, the hydroxyl group can be modified to form esters or ethers, expanding the range of potential applications.

In conclusion, CAS No. 1368822-48-(continued)

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